Tert-butyl 4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic organic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this reaction include dichloromethane or tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactors have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of tert-Butyl (4S,5R)-4-carboxy-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate.
Reduction: Formation of tert-Butyl (4S,5R)-4-hydroxymethyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate.
Substitution: Formation of various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tert-butyl group can influence the binding affinity and specificity of the compound for its targets. The formyl group can undergo various chemical transformations in biological systems, leading to the formation of active metabolites that exert their effects through specific pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4S,5R)-4-hydroxymethyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate: A reduction product of the formyl compound.
tert-Butyl (4S,5R)-4-carboxy-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate: An oxidation product of the formyl compound.
tert-Butyl (4S,5R)-4-methyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate: A compound with a methyl group instead of a formyl group.
Uniqueness
tert-Butyl (4S,5R)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is unique due to the presence of the formyl group, which provides a site for various chemical transformations. The steric hindrance provided by the tert-butyl group also influences its reactivity and stability, making it a valuable compound in synthetic chemistry and biological research.
Properties
IUPAC Name |
tert-butyl 4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDCJBFJUBOMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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